

Synthesis of Dibromomethane from Dichloromethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dibromomethane**

Cat. No.: **B042720**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of **dibromomethane** (CH_2Br_2) from dichloromethane (CH_2Cl_2). The core of this document focuses on two principal halogen exchange reactions: the reaction of dichloromethane with bromine in the presence of a metallic aluminum catalyst, and the reaction with hydrogen bromide catalyzed by a Lewis acid, typically aluminum trichloride. This guide furnishes detailed experimental protocols derived from established industrial practices, presents quantitative data in structured tables for comparative analysis, and includes diagrams of reaction pathways and experimental workflows to elucidate the synthesis processes. The information is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and other chemical industries who require a thorough understanding of **dibromomethane** synthesis.

Introduction

Dibromomethane, also known as methylene bromide, is a dihalogenated methane with significant utility as a solvent, chemical intermediate, and reagent in organic synthesis. Its applications span various sectors, including the pharmaceutical and agrochemical industries, where it serves as a precursor for active compounds. The synthesis of **dibromomethane** from the more readily available and cost-effective dichloromethane is a topic of considerable

industrial relevance. This guide details the prevalent synthesis routes, focusing on halogen exchange reactions that are both efficient and scalable.

The conversion of dichloromethane to **dibromomethane** is primarily achieved through two catalyzed halogen exchange pathways. The first involves the use of elemental bromine with aluminum metal, which acts as a catalyst. The second, and more common industrial method, employs hydrogen bromide gas in the presence of a Lewis acid catalyst such as aluminum trichloride. Both methods proceed through the intermediate formation of bromochloromethane (CH_2BrCl). This document will explore the reaction mechanisms, provide detailed experimental procedures, and summarize key quantitative data for these synthetic routes.

Reaction Mechanisms and Pathways

The synthesis of **dibromomethane** from dichloromethane is a stepwise halogen exchange process. The overall transformation involves the substitution of two chlorine atoms with two bromine atoms. This process occurs in two main stages, with bromochloromethane as a key intermediate.

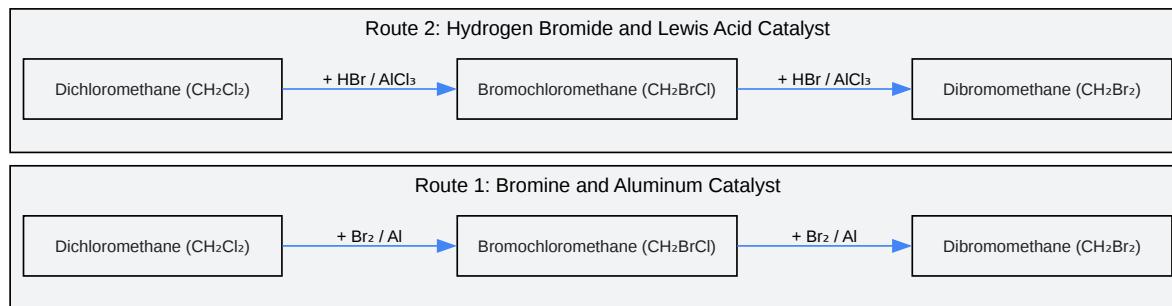
Halogen Exchange with Bromine and Aluminum Catalyst

In this method, metallic aluminum acts as a catalyst to facilitate the halogen exchange between dichloromethane and elemental bromine. The reaction proceeds as follows:

Step 1: Formation of Bromochloromethane $6 \text{CH}_2\text{Cl}_2 + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{BrCl} + 2 \text{AlCl}_3$ ^{[1][2]}

Step 2: Formation of **Dibromomethane** $6 \text{CH}_2\text{BrCl} + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{Br}_2 + 2 \text{AlCl}_3$ ^{[1][2]}

The aluminum trichloride formed in situ can also act as a Lewis acid catalyst in subsequent reactions.


Halogen Exchange with Hydrogen Bromide and Lewis Acid Catalyst

This is a widely used industrial method that involves the reaction of dichloromethane with hydrogen bromide gas in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (AlCl_3).^{[1][2]}

Step 1: Formation of Bromochloromethane $\text{CH}_2\text{Cl}_2 + \text{HBr} \xrightarrow{-(\text{AlCl}_3)} \text{CH}_2\text{BrCl} + \text{HCl}$ [\[1\]](#)[\[2\]](#)

Step 2: Formation of **Dibromomethane** $\text{CH}_2\text{BrCl} + \text{HBr} \xrightarrow{-(\text{AlCl}_3)} \text{CH}_2\text{Br}_2 + \text{HCl}$ [\[1\]](#)[\[2\]](#)

The reaction is driven by the continuous supply of hydrogen bromide gas.

[Click to download full resolution via product page](#)

Figure 1: Reaction Pathways for **Dibromomethane** Synthesis.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of **dibromomethane** from dichloromethane, based on industrial patent literature. These protocols are intended for informational purposes and should be adapted and scaled according to laboratory safety guidelines and equipment.

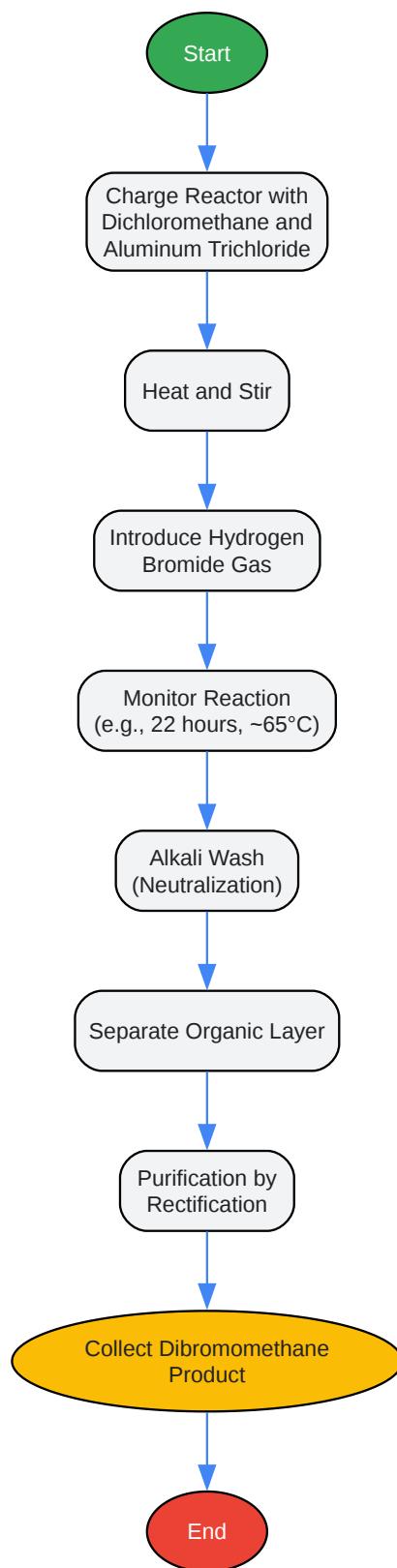
Synthesis using Hydrogen Bromide and Aluminum Trichloride

This protocol is based on a common industrial method for the synthesis of **dibromomethane**.

Materials:

- Dichloromethane (CH₂Cl₂)

- Anhydrous Aluminum Trichloride (AlCl_3)
- Hydrogen Bromide (HBr) gas (purity $\geq 99\%$)
- Sodium Carbonate (soda ash) solution for neutralization
- Steam for heating


Equipment:

- Glass-lined or other suitable reaction kettle (e.g., 500 L) equipped with a stirrer, gas inlet, condenser, and temperature probe.
- Forced condensation system to recover volatilized dichloromethane.
- Alkali washing vessel.
- Rectification (distillation) column.

Procedure:

- Charging the Reactor: Charge the synthesis kettle with dichloromethane and anhydrous aluminum trichloride. For a 500 L kettle, typical quantities are 250 kg of dichloromethane and 10 kg of aluminum trichloride.[3]
- Initiating the Reaction: Begin stirring and heat the mixture using steam (e.g., 0.1 MPa).[3]
- Introduction of Hydrogen Bromide: Feed hydrogen bromide gas into the reaction mixture at a controlled flow rate (e.g., 4 m³/h for a 500 L reactor).[3] The volatilized dichloromethane should be recovered through a forced condensation system and returned to the reactor.[3]
- Reaction Monitoring: Continue the reaction for an extended period (e.g., 22 hours), monitoring the temperature of the reaction mixture. The reaction is typically complete when the temperature of the liquid reaches approximately 65°C.[3] At this point, the composition of the synthesis liquid may be around 85% **dibromomethane**, 8.9% bromochloromethane, and 0.15% dichloromethane.[3]

- Alkali Washing (Neutralization): Transfer the crude reaction mixture to an alkali washing vessel. Wash the organic phase with a sodium carbonate solution until the pH of the organic phase is neutral (pH ~6-7).[3]
- Purification by Rectification: Separate the neutralized organic phase and transfer it to a rectification column. Perform distillation to separate the components. The fraction corresponding to **dibromomethane** is collected. Typical distillation conditions involve a tower top temperature of around 65°C and a material temperature of approximately 97.5°C.[3]

[Click to download full resolution via product page](#)

Figure 2: General Experimental Workflow for **Dibromomethane** Synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various sources, providing a comparative overview of different experimental conditions and outcomes.

Table 1: Reaction Conditions for Dibromomethane Synthesis

Parameter	Example 1[3]	Example 2[3]
Reactants		
Dichloromethane	250 kg	500 kg
Aluminum Trichloride	10 kg	14 kg
Hydrogen Bromide Purity	99%	99.2%
HBr Flow Rate	4 m ³ /h	6 m ³ /h
Conditions		
Reaction Time	22 hours	28 hours
Final Reaction Temp.	65°C	72°C
Heating	0.1 MPa steam	0.3 MPa steam

Table 2: Product Composition and Yield

Component	Example 1 (Final Mixture)[3]	Example 2 (Final Mixture)[3]	Final Product Purity[3]
Dibromomethane	85%	87.262%	> 99.5%
Bromochloromethane	8.9%	12.327%	-
Dichloromethane	0.15%	0.377%	-
Yield	680 kg	850 kg	-

Characterization of Dibromomethane

Proper characterization of the final product is crucial to ensure its purity and identity.

Physical Properties

Property	Value
Molecular Formula	CH ₂ Br ₂
Molecular Weight	173.83 g/mol
Appearance	Colorless liquid
Density	~2.49 g/cm ³ ^[3]
Boiling Point	97 °C
Melting Point	-52.7 °C

Spectroscopic Data

- ¹H NMR (CDCl₃, 300 MHz): δ 4.95 (s, 2H)
- ¹³C NMR (CDCl₃, 75 MHz): δ 21.6
- Mass Spectrometry (EI): m/z (%) = 176 (M⁺, 50), 174 (M⁺, 100), 172 (M⁺, 52), 95 ([CH₂Br]⁺, 65), 93 ([CH₂Br]⁺, 75)

Conclusion

The synthesis of **dibromomethane** from dichloromethane via halogen exchange reactions is a well-established and industrially significant process. The use of hydrogen bromide with a Lewis acid catalyst like aluminum trichloride offers an efficient and scalable route to high-purity **dibromomethane**. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field, enabling a deeper understanding of the synthesis and facilitating its application in various research and development endeavors. Careful control of reaction conditions and thorough purification are paramount to achieving high yields of a product that meets the stringent purity requirements of the pharmaceutical and fine chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibromomethane - Wikipedia [en.wikipedia.org]
- 2. Dibromomethane synthesis - chemicalbook [chemicalbook.com]
- 3. Method for preparing dibromomethane - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [Synthesis of Dibromomethane from Dichloromethane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042720#synthesis-of-dibromomethane-from-dichloromethane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

